
(4-Chloroanilino)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloroanilino)phosphonic acid, also known as CPAA, is an organophosphorus compound that has been widely studied for its potential applications in various scientific fields. CPAA has a unique chemical structure that makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (4-Chloroanilino)phosphonic acid is complex and varies depending on its application. In pharmaceuticals, this compound has been shown to inhibit various enzymes and proteins involved in cell proliferation and viral replication. In agrochemicals, this compound disrupts the synthesis of nucleic acids and proteins in target organisms. In materials science, this compound acts as a flame retardant by releasing phosphorus-containing gases that dilute and cool the flame.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In pharmaceuticals, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication. In agrochemicals, this compound can cause toxicity in non-target organisms, such as bees and fish. In materials science, this compound can improve the flame retardancy and thermal stability of polymers.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Chloroanilino)phosphonic acid has several advantages for use in lab experiments, including its high purity, stability, and versatility. However, this compound also has some limitations, such as its toxicity and potential environmental impact. Researchers must take appropriate precautions when handling and disposing of this compound to minimize its impact on human health and the environment.
Orientations Futures
There are several future directions for (4-Chloroanilino)phosphonic acid research. In pharmaceuticals, this compound could be further investigated as a potential treatment for various diseases, such as cancer and Alzheimer's disease. In agrochemicals, this compound could be used in combination with other herbicides and fungicides to improve their efficacy and reduce their environmental impact. In materials science, this compound could be used as a precursor for the synthesis of new functional materials with improved flame retardancy and thermal stability. Overall, this compound has great potential for use in various scientific fields, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, this compound is a promising compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and properties make it a valuable tool for scientific research. However, researchers must be aware of its potential toxicity and environmental impact and take appropriate precautions when handling and disposing of this compound. Further research is needed to fully explore the potential of this compound and its future directions.
Méthodes De Synthèse
The synthesis of (4-Chloroanilino)phosphonic acid involves the reaction of 4-chloroaniline with phosphorus trichloride and a suitable solvent, such as chloroform or benzene. The resulting product is then purified using various techniques, such as recrystallization or column chromatography. The purity of this compound is crucial for its use in scientific research, as impurities can affect its properties and performance.
Applications De Recherche Scientifique
(4-Chloroanilino)phosphonic acid has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, this compound has been shown to have antitumor, antiviral, and antibacterial properties. It has also been investigated as a potential treatment for osteoporosis and Alzheimer's disease. In agrochemicals, this compound has been used as a herbicide and fungicide. In materials science, this compound has been used as a flame retardant and as a precursor for the synthesis of functional materials.
Propriétés
Numéro CAS |
1892-18-8 |
|---|---|
Formule moléculaire |
C6H7ClNO3P |
Poids moléculaire |
207.55 g/mol |
Nom IUPAC |
(4-chloroanilino)phosphonic acid |
InChI |
InChI=1S/C6H7ClNO3P/c7-5-1-3-6(4-2-5)8-12(9,10)11/h1-4H,(H3,8,9,10,11) |
Clé InChI |
KMMZQXVFKBCFRP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
Autres numéros CAS |
1892-18-8 |
Synonymes |
4-chloroanilidophosphonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



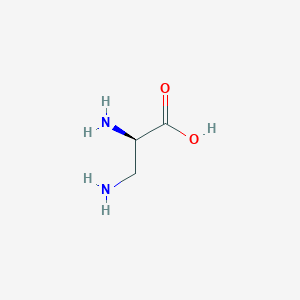
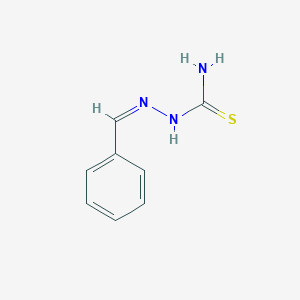
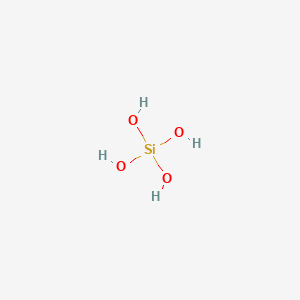
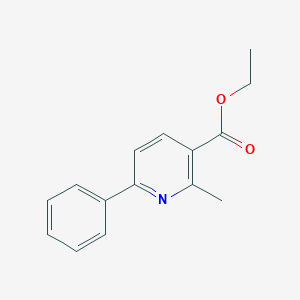
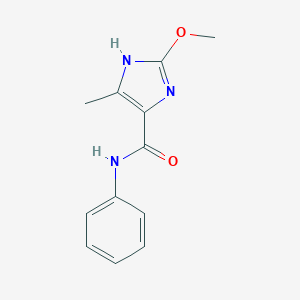

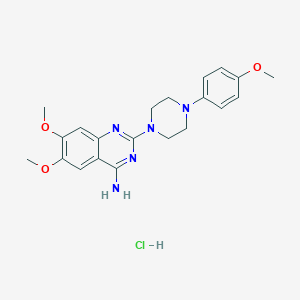

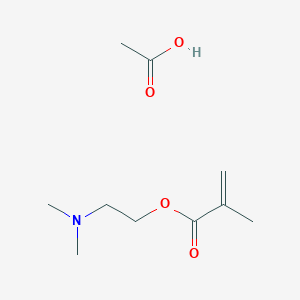
![[3,4,5-Trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B154902.png)



